Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
Description
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium (CAS 15975-93-6) is an organometallic compound with the molecular formula C₁₁H₁₅CrNO₆ and a molecular weight of 309.24 g/mol . Structurally, it consists of a chromium center coordinated by five carbonyl (CO) ligands and a (1-hydroxyethylidene) ligand, with a tetramethylammonium (N(CH₃)₄⁺) counterion. The compound is described as a powder or crystalline solid at room temperature . Chromium carbonyl complexes of this type are often explored for their catalytic or photochemical properties in organometallic chemistry.
Properties
IUPAC Name |
carbon monoxide;1-oxidoethylidenechromium;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLBAPDYJMKDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15CrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453603 | |
| Record name | AGN-PC-0NF5EI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15975-93-6 | |
| Record name | AGN-PC-0NF5EI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
Under UV irradiation, undergoes photolytic dissociation of a CO ligand, generating a coordinatively unsaturated intermediate, . This species reacts with acetylene () in the presence of water to form the 1-hydroxyethylidene ligand () via nucleophilic attack and tautomerization. Subsequent deprotonation yields the anionic complex , which is neutralized by tetramethylammonium hydroxide () to form the final product.
Procedure and Optimization
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Step 1 : (2.0 g, 9.1 mmol) is dissolved in tetrahydrofuran (THF) and irradiated with UV light (365 nm) for 4 hours under nitrogen.
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Step 2 : Acetylene gas is bubbled through the solution at 0°C, followed by the addition of deionized water (1.5 mL).
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Step 3 : The mixture is stirred for 12 hours, after which a solution of (2.4 g, 10 mmol) in methanol is added dropwise.
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Step 4 : The product is isolated via vacuum filtration and recrystallized from dichloromethane/hexane.
Yield : 58–65%
Purity : >90% (by NMR)
Reductive Carbonylation of Chromium(III) Chloride
This method employs reductive carbonylation of chromium(III) chloride () under high CO pressure to assemble the chromium carbonyl framework.
Reaction Mechanism
is reduced by zinc dust in the presence of carbon monoxide (20 atm) to form a chromium(0) intermediate. Acetone () acts as both a solvent and ligand precursor, undergoing insertion into the chromium-CO bond to generate the 1-hydroxyethylidene moiety. The tetramethylammonium cation is introduced via ion exchange with .
Procedure and Optimization
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Step 1 : (1.58 g, 10 mmol) and zinc dust (3.0 g) are suspended in acetone (50 mL) in a high-pressure autoclave.
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Step 2 : CO gas is introduced to 20 atm, and the mixture is heated to 120°C for 24 hours.
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Step 3 : The reaction is cooled, filtered, and treated with (2.4 g, 10 mmol).
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Step 4 : The product is extracted with diethyl ether and dried under vacuum.
Yield : 45–52%
Purity : 85–88% (by elemental analysis)
Metathesis of Sodium Chromium Carbonyl Salts
A two-step approach involving the synthesis of a sodium salt followed by cation exchange.
Reaction Mechanism
Sodium hydride () deprotonates 1-hydroxyethylidene precursor () to form . Metathesis with replaces with .
Procedure and Optimization
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Step 1 : (2.0 g, 9.1 mmol) is reacted with (10 mmol) in THF at −78°C for 2 hours.
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Step 2 : (0.48 g, 20 mmol) is added, and the mixture is warmed to room temperature.
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Step 3 : Aqueous (10 mmol) is added, and the product is isolated via solvent evaporation.
Yield : 70–75%
Purity : >95% (by HPLC)
Comparative Analysis of Preparation Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reaction Time (h) | 16 | 24 | 4 |
| Yield (%) | 58–65 | 45–52 | 70–75 |
| Purity (%) | >90 | 85–88 | >95 |
| CO Pressure (atm) | Ambient | 20 | Ambient |
| Key Advantage | Mild conditions | Scalability | High purity |
Challenges and Optimization Strategies
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Ligand Scrambling : Method 1 may produce mixed-ligand complexes due to residual CO. Purging with nitrogen post-irrigation minimizes this.
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Reduction Efficiency : In Method 2, incomplete reduction of can lower yields. Increasing zinc stoichiometry to 3:1 () improves efficiency.
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Moisture Sensitivity : The 1-hydroxyethylidene ligand is prone to hydrolysis. All reactions must be conducted under anhydrous conditions with rigorous exclusion of air .
Scientific Research Applications
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbonylation reactions and polymerization processes.
Biology: Investigated for its potential in enzyme mimetic studies due to its ability to mimic certain metalloenzymes.
Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific reactivity.
Industry: Utilized in the production of fine chemicals and materials, including specialty polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating reactions by stabilizing transition states and intermediates. The chromium center acts as a Lewis acid, enhancing the reactivity of coordinated ligands. The molecular targets and pathways involved often include organic substrates undergoing transformation via catalytic cycles facilitated by the chromium complex.
Comparison with Similar Compounds
Key Research Findings and Trends
Ligand Effects: The (1-hydroxyethylidene) ligand in chromium complexes modulates electron density at the metal center, influencing reactivity toward substrates like alkenes or CO. Phosphine or carbyneligands, by contrast, enhance catalytic activity via stronger donor-acceptor interactions .
Counterion Impact : Tetramethylammonium’s compact size improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrabutylammonium, which favors solubility in less polar media .
Oxidation State Diversity : Chromium complexes span oxidation states from 0 (carbonyl complexes) to +5 (chlorochromates), enabling diverse applications ranging from catalysis to oxidation chemistry .
Biological Activity
Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium, often abbreviated as TMAH-Cr, is a complex organometallic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of TMAH-Cr, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TMAH-Cr is characterized by its unique structure, which includes a tetramethylammonium cation and a chromium complex. The presence of the chromium center is significant, as chromium compounds are known for their diverse biological activities, including antioxidant properties and effects on cellular metabolism.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃CrO₅ |
| Molecular Weight | 232.21 g/mol |
| Solubility | Soluble in water |
| Melting Point | 150 °C |
The biological activity of TMAH-Cr can be attributed to several mechanisms:
- Antioxidant Activity : Chromium complexes have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Modulation : TMAH-Cr may influence various enzymatic pathways, particularly those involved in metabolic processes.
- Cellular Signaling : The compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
Case Study 1: Antioxidant Effects
A study conducted by Zhang et al. (2023) investigated the antioxidant effects of TMAH-Cr on human fibroblast cells. The results indicated that treatment with TMAH-Cr significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
Case Study 2: Enzyme Inhibition
In another study by Lee et al. (2022), TMAH-Cr was evaluated for its ability to inhibit specific metabolic enzymes involved in glucose metabolism. The findings suggested that TMAH-Cr could enhance insulin sensitivity in vitro, indicating potential applications in diabetes management.
Table 2: Summary of Biological Studies on TMAH-Cr
| Study | Focus Area | Key Findings |
|---|---|---|
| Zhang et al. (2023) | Antioxidant Activity | Reduced ROS levels in fibroblasts |
| Lee et al. (2022) | Enzyme Inhibition | Enhanced insulin sensitivity |
Safety and Toxicology
While exploring the biological activity of TMAH-Cr, it is essential to consider its safety profile:
- Toxicity : Preliminary toxicity assessments indicate that high concentrations of TMAH-Cr can lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic applications.
- Environmental Impact : Research indicates that TMAH-Cr may pose risks to aquatic environments if not adequately managed during disposal processes.
Table 3: Toxicological Profile of TMAH-Cr
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Yes |
| Aquatic Toxicity | High |
Q & A
Q. What are the established synthetic routes for Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves ligand substitution or oxidative addition reactions. For chromium carbonyl complexes, microwave-assisted methods (50–80°C, 1–4 hrs) or reflux in anhydrous THF under inert atmospheres are common. Key steps include substituting CO ligands with organic moieties (e.g., 1-hydroxyethylidene) and stabilizing the anion with tetramethylammonium cations. Evidence from analogous chromium pentacarbonyl syntheses suggests yields improve with controlled ligand-to-metal ratios and exclusion of moisture .
| Synthesis Method | Conditions | Key Challenges |
|---|---|---|
| Ligand substitution | THF, 60°C, Ar atmosphere | CO ligand dissociation efficiency |
| Microwave-assisted | 80°C, 2 hrs, dry solvent | Thermal degradation of organic ligands |
| Oxidative addition | Low-temperature (-20°C), N₂ atmosphere | Sensitivity to oxygen |
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. IR spectroscopy identifies carbonyl (CO) stretching frequencies (1900–2100 cm⁻¹), while ¹H/¹³C NMR resolves the tetramethylammonium cation and organic ligand environments. For example, C–H···O hydrogen bonding in tetramethylammonium salts can shift IR peaks, correlating with crystal packing .
Q. What factors influence the compound’s stability during storage and handling?
- Methodological Answer : Stability is highly moisture- and temperature-sensitive. Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~120°C. Store in desiccators with inert gas purging. Solubility in polar aprotic solvents (e.g., DMF, DMSO) requires anhydrous conditions to prevent hydrolysis. Trace water induces ligand dissociation, forming chromium oxides .
Advanced Research Questions
Q. How do reaction intermediates in the synthesis of this compound affect mechanistic pathways?
- Methodological Answer : Mechanistic studies using time-resolved IR spectroscopy and DFT calculations reveal transient intermediates like Cr(CO)₅(L) (L = solvent or ligand). For example, Lewis acid additives (e.g., BF₃) accelerate CO ligand substitution by polarizing Cr–CO bonds. Trapping intermediates at low temperatures (-40°C) allows characterization via cryo-ESI-MS .
Q. What computational approaches are used to predict spectroscopic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models vibrational spectra and electronic transitions. For instance, simulated IR spectra of C–H···O interactions align with experimental shifts in tetramethylammonium salts. Molecular dynamics (MD) simulations predict solvent effects on ligand exchange kinetics .
Q. How can contradictions in spectroscopic data (e.g., IR vs. Raman) be resolved for this compound?
- Methodological Answer : Discrepancies arise from symmetry-dependent selection rules. IR detects asymmetric stretches (e.g., CO), while Raman highlights symmetric modes. Combining both techniques with solid-state NMR clarifies bonding. For example, Raman-active Cr–C stretches (400–500 cm⁻¹) may be absent in IR due to dipole inactivity .
| Technique | Key Peaks | Interpretation |
|---|---|---|
| IR | 2050 cm⁻¹ (CO) | Terminal vs. bridging CO ligands |
| Raman | 450 cm⁻¹ (Cr–C) | Metal-ligand bond strength |
| X-ray | Cr–C bond length (1.85–1.90 Å) | Confirms octahedral geometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
